molecular formula C27H24N2O3S B3017334 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide CAS No. 954708-66-8

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide

Cat. No.: B3017334
CAS No.: 954708-66-8
M. Wt: 456.56
InChI Key: OMOPXGZRNWOYET-UHFFFAOYSA-N
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Description

N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is a synthetic organic compound featuring a tetrahydroisoquinoline core fused with a naphthamide moiety and a para-toluenesulfonyl (tosyl) group. The tosyl group may enhance stability and influence reactivity in further synthetic modifications.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-19-6-12-26(13-7-19)33(31,32)29-15-14-21-10-11-25(17-24(21)18-29)28-27(30)23-9-8-20-4-2-3-5-22(20)16-23/h2-13,16-17H,14-15,18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOPXGZRNWOYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This core can be synthesized through Pictet-Spengler condensation, followed by tosylation to introduce the tosyl group. The final step involves the coupling of the tosylated tetrahydroisoquinoline with 2-naphthamide under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Functional Groups Key Applications/Properties
N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide Tetrahydroisoquinoline Tosyl, naphthamide Hypothesized: Drug design, polymer precursors
3-Chloro-N-phenyl-phthalimide () Phthalimide Chlorine, phenyl Polyimide monomer synthesis
Substituted 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () Triazole-linked acetamide Triazole, naphthyloxy, nitro groups Antimicrobial activity (inferred)

Key Observations :

  • Tetrahydroisoquinoline vs. Phthalimide: The tetrahydroisoquinoline core in the target compound is more basic and conformationally flexible than the rigid phthalimide ring in 3-chloro-N-phenyl-phthalimide. This flexibility may enhance binding to biological targets compared to phthalimide derivatives, which are primarily used as polymer precursors .
  • Naphthamide vs. Triazole-Naphthyloxy: The naphthamide group in the target compound provides a planar aromatic system distinct from the triazole-linked naphthyloxy groups in . Triazole moieties are known for click chemistry applications, whereas naphthamide groups may prioritize stability and lipophilicity .
  • Tosyl vs. Nitro Substituents : The electron-withdrawing tosyl group in the target compound contrasts with the nitro groups in ’s derivatives. Nitro groups often confer redox activity or polarity, while tosyl groups are typically employed as protective or leaving groups in synthesis .

Key Observations :

  • The target compound likely requires amide bond formation between 2-naphthoic acid and the tetrahydroisoquinoline amine, followed by tosylation. This contrasts with the copper-catalyzed cycloaddition used for triazole derivatives in .
  • Unlike the high-purity demands for 3-chloro-N-phenyl-phthalimide in polymer synthesis (), the target compound’s applications may prioritize functional group compatibility over extreme purity .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison
Compound Type IR Peaks (cm⁻¹) NMR Features (δ ppm) Reference
Target compound (hypothetical) ~1670 (C=O), ~1350 (S=O) Aromatic protons (7.0–8.5), NH ~10.5 N/A (inferred)
Triazole-linked acetamides 1671–1682 (C=O), 1254–1275 (C–O) Triazole H: ~8.36, NH: ~10.79
3-Chloro-N-phenyl-phthalimide ~1770 (imide C=O), ~750 (C–Cl) Phenyl H: ~7.2–7.5

Key Observations :

  • The target compound’s IR spectrum would resemble ’s acetamides (C=O stretch ~1670 cm⁻¹) but with additional S=O stretches (~1350 cm⁻¹) from the tosyl group.
  • NMR signals for the tetrahydroisoquinoline protons (e.g., CH₂ and NH groups) would differ significantly from the triazole-linked compounds in , which show distinct triazole proton resonances (~8.36 ppm) .

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a tosyl group and a naphthamide moiety. The molecular formula is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 344.44 g/mol. The presence of the tosyl group enhances the compound's reactivity and solubility, making it an attractive candidate for various biological applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler condensation method.
  • Tosylation : The tetrahydroisoquinoline intermediate is treated with p-toluenesulfonyl chloride in the presence of a base.
  • Coupling with Naphthamide : The tosylated intermediate is coupled with a naphthamide derivative using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by modulating various signaling pathways involved in cell proliferation and apoptosis. It has shown potential in inhibiting specific kinases associated with cancer progression .

A study demonstrated that similar tetrahydroisoquinoline derivatives have significant activity against various cancer cell lines, suggesting that this compound may also be effective against multiple cancer types .

Antimicrobial Effects

The compound has also been noted for its antimicrobial activity , which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . This makes it a candidate for further development as an antimicrobial agent.

The mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for cell signaling and proliferation.
  • Receptor Modulation : The compound's unique structure allows it to bind effectively to various receptors, enhancing its specificity and efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
N-(2-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamideBromo substituentVaries; different biological activities
N-(2-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamideChloro substituentAntimicrobial; anticancer
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamideTosyl groupSignificant anticancer and antimicrobial properties

This table highlights how the presence of different substituents can influence the biological activities of tetrahydroisoquinoline derivatives.

Case Studies and Research Findings

Recent studies have focused on elucidating the specific pathways affected by this compound. For instance:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis through the activation of apoptotic pathways .
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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